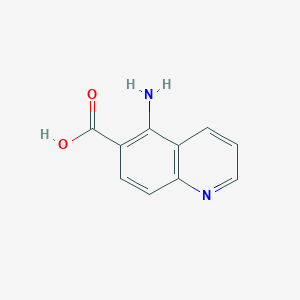

5-Aminoquinoline-6-carboxylic acid

Descripción general

Descripción

5-Aminoquinoline-6-carboxylic acid is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinolines are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in the synthesis of various bioactive molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminoquinoline-6-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gould-Jacobs reaction is a well-known method for synthesizing quinoline derivatives. This reaction typically involves the condensation of an aniline derivative with a β-ketoester, followed by cyclization and subsequent functionalization .

Industrial Production Methods: In industrial settings, the production of quinoline derivatives, including this compound, often employs catalytic processes to enhance yield and efficiency. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are frequently used. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are gaining popularity due to their environmental benefits .

Análisis De Reacciones Químicas

Types of Reactions: 5-Aminoquinoline-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline-6-carboxylic acid derivatives.

Reduction: Reduction reactions can convert it into different aminoquinoline derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit diverse biological activities .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial and Anticancer Agents

5-AQCA serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting infectious diseases and cancers. Its structural properties facilitate the development of novel drug candidates that can interact with biological targets effectively. For instance, research has demonstrated that derivatives of 5-AQCA exhibit potent antimicrobial activity against multiple pathogens, making it a candidate for further drug development .

Fluorescent Probes

The compound is utilized in creating fluorescent probes for biological imaging. These probes are essential for visualizing cellular processes in real-time, which enhances understanding of complex biological systems. Studies have shown that fluorescent derivatives of 5-AQCA can selectively bind to specific cellular components, providing insights into cellular dynamics and disease mechanisms .

Materials Science

Corrosion Inhibitors

In industrial applications, 5-AQCA is explored as an effective corrosion inhibitor in metalworking fluids. Its ability to form stable complexes with metal ions helps protect machinery from degradation, thereby extending equipment lifespan and reducing maintenance costs. Research indicates that formulations containing 5-AQCA significantly reduce corrosion rates compared to traditional inhibitors .

Nanomaterials Development

The unique chemical properties of 5-AQCA allow it to be incorporated into the synthesis of advanced materials, including polymers and nanomaterials. These materials are being investigated for applications in electronics, energy storage, and environmental remediation due to their enhanced performance characteristics .

Analytical Chemistry

Metal Ion Detection

5-AQCA is employed in analytical chemistry for the detection and quantification of metal ions. Its ability to form stable complexes makes it valuable in environmental monitoring and quality control processes. Case studies show that sensors based on 5-AQCA can detect trace levels of heavy metals in water samples with high sensitivity and specificity .

Case Studies

Mecanismo De Acción

The mechanism of action of 5-Aminoquinoline-6-carboxylic acid involves its interaction with specific molecular targets. For instance, in antimalarial applications, it is believed to inhibit heme polymerase activity, leading to the accumulation of toxic heme within the parasite. This disrupts the parasite’s membrane function and ultimately results in its death . Additionally, its antibacterial and anticancer activities are attributed to its ability to interfere with DNA synthesis and repair mechanisms .

Comparación Con Compuestos Similares

Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

Amodiaquine: Another antimalarial compound with structural similarities to 5-Aminoquinoline-6-carboxylic acid.

Primaquine: An 8-aminoquinoline used in the treatment of malaria.

Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its carboxylic acid group allows for further derivatization, making it a versatile building block in synthetic chemistry .

Actividad Biológica

5-Aminoquinoline-6-carboxylic acid is a significant compound within the quinoline family, known for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound, with the chemical formula C_10H_8N_2O_2 and CAS number 181283-83-0, is characterized by an amino group and a carboxylic acid group attached to the quinoline structure. This compound serves as a precursor for synthesizing various heterocyclic compounds and has garnered attention in medicinal chemistry due to its potential as an enzyme inhibitor and receptor antagonist.

Biological Activities

1. Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for further exploration in antibiotic development.

2. Antimalarial Properties

The compound's mechanism of action in antimalarial therapy involves inhibiting heme polymerase activity within Plasmodium parasites. This inhibition leads to the accumulation of toxic heme, disrupting membrane functions and ultimately causing parasite death . The structural similarity to chloroquine suggests potential efficacy against malaria, particularly in resistant strains.

3. Cancer Research

this compound has also been studied for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, which can be pivotal in treating diseases where these enzymes play a crucial role.

- Metal Chelation : Its ability to chelate metal ions may contribute to its biological effects, particularly in inhibiting metalloproteins.

- Receptor Interaction : There is evidence suggesting that this compound can act as a receptor antagonist, influencing cellular signaling pathways relevant to disease processes.

Research Findings and Case Studies

Several studies have explored the biological activities of this compound:

Propiedades

IUPAC Name |

5-aminoquinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-9-6-2-1-5-12-8(6)4-3-7(9)10(13)14/h1-5H,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUSQIFIDQPWBAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N)C(=O)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001297793 | |

| Record name | 5-Amino-6-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001297793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181283-83-0 | |

| Record name | 5-Amino-6-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181283-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-6-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001297793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.